molecular formula C16H17N3O2 B14128466 N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)nicotinamide CAS No. 1158528-64-3

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)nicotinamide

Cat. No.: B14128466
CAS No.: 1158528-64-3
M. Wt: 283.32 g/mol
InChI Key: UJBKCLROHFPCMR-UHFFFAOYSA-N
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Description

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)nicotinamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is a derivative of nicotinamide, which is known for its biological activities and roles in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)nicotinamide typically involves the reaction of nicotinic acid with 4-(2-(dimethylamino)-2-oxoethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)nicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)nicotinamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1158528-64-3

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C16H17N3O2/c1-19(2)15(20)10-12-5-7-14(8-6-12)18-16(21)13-4-3-9-17-11-13/h3-9,11H,10H2,1-2H3,(H,18,21)

InChI Key

UJBKCLROHFPCMR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2

Origin of Product

United States

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